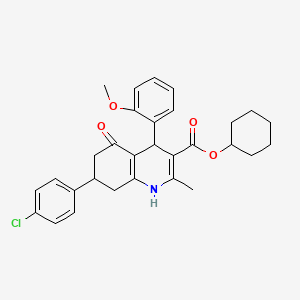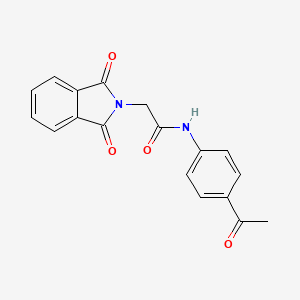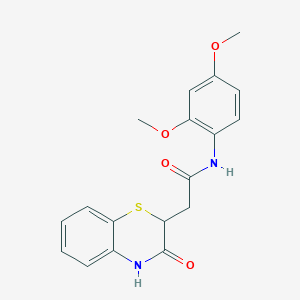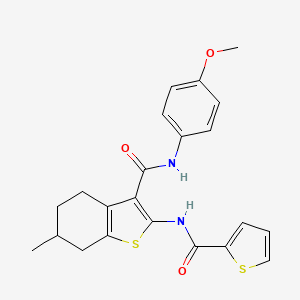
1-Cyclohexyl-1-phenyl-5-piperidin-1-ylpent-2-yn-1-ol;hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Cyclohexyl-1-phenyl-5-piperidin-1-ylpent-2-yn-1-ol;hydrochloride is a complex organic compound that has garnered significant interest in various scientific fields. This compound is known for its unique structure, which includes a cyclohexyl group, a phenyl group, and a piperidinyl group, all connected through a pentyn-1-ol backbone.
准备方法
The synthesis of 1-Cyclohexyl-1-phenyl-5-piperidin-1-ylpent-2-yn-1-ol;hydrochloride involves several steps, typically starting with the preparation of the piperidinyl and phenyl intermediates. One common synthetic route includes the following steps:
Formation of the Piperidinyl Intermediate: This involves the cyclization of primary amines with diols, catalyzed by a Cp*Ir complex.
Formation of the Phenyl Intermediate: This step often involves the use of benzene derivatives, which are functionalized through various organic reactions.
Coupling of Intermediates: The piperidinyl and phenyl intermediates are then coupled through a pentyn-1-ol backbone, often using palladium-catalyzed cross-coupling reactions.
Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt, typically using hydrochloric acid.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, often using continuous flow reactors and automated systems to ensure high yield and purity.
化学反应分析
1-Cyclohexyl-1-phenyl-5-piperidin-1-ylpent-2-yn-1-ol;hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogenation catalysts like palladium on carbon, resulting in the formation of alcohols or alkanes.
Substitution: Nucleophilic substitution reactions can occur at the piperidinyl or phenyl groups, often using reagents like sodium hydride or lithium diisopropylamide.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium or iridium complexes, and various oxidizing or reducing agents. Major products formed from these reactions depend on the specific conditions but can include a range of functionalized derivatives.
科学研究应用
1-Cyclohexyl-1-phenyl-5-piperidin-1-ylpent-2-yn-1-ol;hydrochloride has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an anti-Parkinson agent, due to its ability to partially block cholinergic activity in the central nervous system.
Neuropharmacology: Research has shown that this compound can increase the availability of dopamine, a crucial neurotransmitter in the control of voluntary muscle movement.
Organic Synthesis: It serves as a valuable intermediate in the synthesis of various complex organic molecules, particularly those containing piperidine or phenyl groups.
作用机制
The mechanism of action of 1-Cyclohexyl-1-phenyl-5-piperidin-1-ylpent-2-yn-1-ol;hydrochloride involves its interaction with cholinergic receptors in the central nervous system. By partially blocking these receptors, the compound helps to alleviate symptoms of Parkinson’s disease, such as muscle stiffness and excessive saliva production . Additionally, it increases the availability of dopamine, which is vital for the initiation and smooth control of voluntary muscle movements .
相似化合物的比较
1-Cyclohexyl-1-phenyl-5-piperidin-1-ylpent-2-yn-1-ol;hydrochloride can be compared with other similar compounds, such as:
1-Cyclohexyl-1-phenyl-3-(piperidin-1-yl)propan-1-ol: This compound also contains a piperidinyl group but differs in the length and structure of the carbon chain.
Piperidine Derivatives: These include various substituted piperidines, which are widely used in medicinal chemistry for their pharmacological properties.
The uniqueness of this compound lies in its specific combination of functional groups and its potential therapeutic applications in neurodegenerative diseases.
属性
IUPAC Name |
1-cyclohexyl-1-phenyl-5-piperidin-1-ylpent-2-yn-1-ol;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H31NO.ClH/c24-22(20-12-4-1-5-13-20,21-14-6-2-7-15-21)16-8-11-19-23-17-9-3-10-18-23;/h1,4-5,12-13,21,24H,2-3,6-7,9-11,14-15,17-19H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSKDZDKARXUCBC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C(C#CCCN2CCCCC2)(C3=CC=CC=C3)O.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H32ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![5-((2,4-Dimethoxyphenyl)amino)-1,6-dihydro-[1,1'-biphenyl]-3(2H)-one](/img/structure/B5221709.png)

![2-(4-BROMOPHENYL)-2-OXOETHYL 2-[(3-NITROPHENYL)FORMAMIDO]ACETATE](/img/structure/B5221727.png)

![1-(3,6-dichloro-9H-carbazol-9-yl)-3-[(2,5-dimethoxyphenyl)amino]propan-2-ol](/img/structure/B5221736.png)

![2-[[4-ethyl-5-(2-fluorophenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B5221760.png)
![5-[(3,4-dimethylphenoxy)methyl]-N-[(1-ethyl-2-pyrrolidinyl)methyl]-3-isoxazolecarboxamide](/img/structure/B5221766.png)
![4-[(3-chlorobenzyl)oxy]-3-iodo-5-methoxybenzonitrile](/img/structure/B5221772.png)

![1-(1-naphthylmethyl)-N-[2-(3-pyridinyl)ethyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5221793.png)

![5-chloro-N-{[5-(5,7-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]carbamothioyl}-2-methoxybenzamide](/img/structure/B5221805.png)
![4-chloro-N-[3-(1H-imidazol-1-yl)propyl]-2-nitrobenzamide](/img/structure/B5221809.png)
